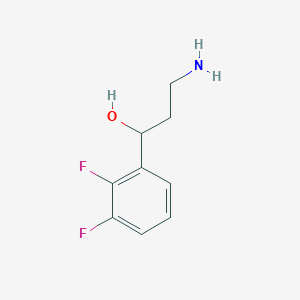

3-Amino-1-(2,3-difluorophenyl)propan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11F2NO |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

3-amino-1-(2,3-difluorophenyl)propan-1-ol |

InChI |

InChI=1S/C9H11F2NO/c10-7-3-1-2-6(9(7)11)8(13)4-5-12/h1-3,8,13H,4-5,12H2 |

InChI Key |

LXGAZNAEONEOSE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C(CCN)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Amino 1 2,3 Difluorophenyl Propan 1 Ol and Analogues

Chemo- and Stereoselective Synthesis Strategies

Chemical synthesis provides a diverse toolkit for constructing complex chiral molecules. For fluorinated amino alcohols, strategies that control both chemical selectivity (chemoselectivity) and three-dimensional arrangement (stereoselectivity) are paramount.

Asymmetric Reduction Approaches

A primary and effective strategy for synthesizing chiral alcohols is the asymmetric reduction of a prochiral ketone. rsc.org In the context of 3-Amino-1-(2,3-difluorophenyl)propan-1-ol, this involves the enantioselective reduction of the corresponding β-aminoketone, 3-Amino-1-(2,3-difluorophenyl)propan-1-one.

Various chiral reducing agents and catalytic systems have been developed for this purpose. Reagents prepared from borane (B79455) and chiral amino alcohols have demonstrated high enantioselectivity in the reduction of a wide range of ketones. rsc.org For instance, α,α-diphenyl β-amino alcohols can serve as chiral auxiliaries, achieving high enantiomeric excesses (e.e.). rsc.org Another powerful method is catalytic asymmetric hydrogenation, which often employs transition metal complexes with chiral ligands. Chiral rhodium-(amidephosphine-phosphinite) complexes, for example, have been successful in the asymmetric hydrogenation of trifluoromethyl ketones, yielding chiral α-trifluoromethyl alcohols with up to 98% e.e. researchgate.net The substrate scope for these reductions can be limited, as changes in the electronic or steric properties of the ketone can significantly impact the reaction's rate and enantioselectivity. lookchem.com

The table below summarizes representative catalyst systems used for the asymmetric reduction of fluorinated ketones, a reaction class analogous to the synthesis of the target compound.

| Catalyst/Reagent System | Substrate Type | Achieved Enantiomeric Excess (e.e.) | Reference(s) |

| (-)-B-Chlorodiisopinocampheylborane ((-)-DIP-Chloride™) | Aryl perfluorinated ketones | 90 – ≥99% | researchgate.net |

| Chiral Rhodium-(amidephosphine-phosphinite) complexes | Trifluoromethyl ketones | up to 98% | researchgate.net |

| Borane with (2S,3R)-(–)-2-amino-3-methyl-1,1-diphenylpentanol | Aromatic and aliphatic ketones | ~90% | rsc.org |

Catalytic Aminohydroxylation and Nitrene Insertion Methods

Asymmetric aminohydroxylation (AA) is a powerful method for the direct conversion of alkenes into valuable N-protected amino alcohols in a highly enantioselective manner. msu.edu This reaction simultaneously introduces both an amine and a hydroxyl group across a double bond. For the synthesis of this compound analogues, a suitable precursor would be a 2,3-difluorophenyl-substituted alkene. The Sharpless asymmetric aminohydroxylation, using osmium catalysts and chiral ligands derived from cinchona alkaloids (e.g., (DHQ)2PHAL), is a well-established protocol. msu.edu The choice of nitrogen source and ligand can influence both the yield and enantioselectivity of the reaction. msu.edu

Nitrene insertion is another advanced technique for forming carbon-nitrogen bonds. While less common for amino alcohol synthesis, it offers a direct pathway by inserting a nitrene group into a C-H bond. A hypothetical route could involve the stereoselective insertion of a nitrene into the C-H bond of a precursor alcohol, although controlling regioselectivity and stereoselectivity for such a transformation remains a significant challenge.

Enantioselective Addition and Coupling Reactions

Enantioselective addition and coupling reactions provide alternative pathways to construct the carbon backbone of fluorinated amino alcohols with precise stereochemical control. The Petasis borono-Mannich reaction is a notable example of a multicomponent condensation that combines an aldehyde, an amine, and a boronic acid to generate chiral amines and amino alcohols. chemrxiv.org The use of BINOL-derived catalysts can afford the desired products in high yields and enantioselectivities. chemrxiv.org

Another key strategy involves the enantioselective addition of nucleophiles to imines. For instance, the hydroxyallylation of N-tert-butanesulfinyl aldimines with cyclopropanols, catalyzed by diethylzinc, can produce vicinal anti-amino alcohols. nih.gov The sulfinyl group acts as a potent chiral auxiliary, directing the stereochemical outcome of the nucleophilic attack. researchgate.net This approach has been applied to the synthesis of various fluorinated and non-fluorinated amino alcohols. researchgate.net

Photoredox-catalyzed reactions have also emerged as a mild and effective method. For example, a metal-free, regioselective carbofluorination of dehydroalanine (B155165) derivatives has been developed, allowing for the synthesis of a wide range of α-fluoro-α-amino acids. nih.gov

Multi-Component and One-Pot Reaction Sequences

Multi-component and one-pot reactions enhance synthetic efficiency by combining several transformations in a single reaction vessel, thereby avoiding the isolation and purification of intermediates. researchgate.netnih.gov This approach saves time, resources, and reduces waste.

A one-pot sequence for synthesizing 3-Amino-1-phenyl-propan-1-ol analogues involves an initial Mannich reaction between an acetophenone, formaldehyde (B43269), and an amine to form a β-aminoketone, which is then reduced in situ to the corresponding amino alcohol. prepchem.com Applying this to the target compound, 2',3'-difluoroacetophenone (B1297514) could be condensed with formaldehyde and a suitable amine, followed by an asymmetric reduction step, all in one pot.

Biocatalytic cascades also exemplify one-pot sequences. A chemo- and stereoselective synthesis of fluorinated amino alcohols has been achieved using a one-pot, two-step cascade involving an alcohol dehydrogenase and a transaminase. researchgate.net This enzymatic approach avoids tedious chemical protection and deprotection steps and proceeds under mild, aqueous conditions. researchgate.net

Biocatalytic and Enzymatic Synthetic Routes for Fluorinated Amino Alcohols

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. researchgate.net Enzymes operate under mild conditions (ambient temperature and pressure) and in aqueous media, and their high chemo-, regio-, and enantioselectivity often obviates the need for protecting groups. researchgate.netmdpi.com For the synthesis of chiral intermediates for pharmaceuticals, biocatalytic processes using either isolated enzymes or whole microorganisms are increasingly employed. mdpi.com

Alcohol Dehydrogenase and Amine Transaminase Applications

Alcohol dehydrogenases (ADHs) and amine transaminases (ATAs) are two powerful classes of enzymes for the synthesis of chiral alcohols and amines, respectively. researchgate.netwikipedia.orgresearchgate.net

Alcohol Dehydrogenases (ADHs) catalyze the reversible oxidation of alcohols to aldehydes or ketones, utilizing a nicotinamide (B372718) cofactor (NAD+/NADH). wikipedia.orgnih.gov In the synthetic direction, they are highly effective for the enantioselective reduction of prochiral ketones to chiral alcohols. nih.gov To synthesize a specific enantiomer of this compound, an ADH with the appropriate stereopreference ((R)- or (S)-selective) would be chosen to reduce the corresponding β-aminoketone. nih.gov A critical aspect of these reactions is cofactor regeneration. The expensive NADH cofactor can be regenerated in situ using a secondary enzyme system, such as formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH), making the process economically viable. mdpi.comwikipedia.org

Amine Transaminases (ATAs) , which are pyridoxal-5'-phosphate (PLP)-dependent enzymes, catalyze the transfer of an amino group from an amine donor (like isopropylamine (B41738) or alanine) to a ketone or aldehyde acceptor. researchgate.netmdpi.com ATAs are widely used for the asymmetric synthesis of chiral primary amines from prochiral ketones with high enantiomeric purity. mbl.or.kr

Enzymatic Cascades combine the activities of multiple enzymes in a one-pot system to perform complex transformations. researchgate.net A highly efficient route to fluorinated amino alcohols employs a cascade of an ADH and an ATA. researchgate.net Starting from a diketone precursor, an ADH can selectively reduce one carbonyl group, after which an ATA introduces an amino group at the second carbonyl center. researchgate.net The proper selection of enzymes allows for the synthesis of different stereoisomers in high yields and with excellent stereocontrol (>99% de and >99% ee). researchgate.net Such bienzymatic cascades represent a state-of-the-art approach for the efficient and sustainable production of chiral fluorinated amino alcohols. researchgate.netresearchgate.net

The table below outlines enzymatic strategies applicable to the synthesis of the target compound and its analogues.

| Enzyme(s) | Reaction Type | Precursor | Key Features | Reference(s) |

| Alcohol Dehydrogenase (ADH) with GDH | Asymmetric Reduction | β-Aminoketone | High enantioselectivity; in situ cofactor regeneration. | researchgate.netwikipedia.org |

| Amine Transaminase (ATA) | Asymmetric Amination | Hydroxyketone | Forms chiral amines from prochiral ketones; requires amine donor. | researchgate.netmdpi.com |

| ADH and ATA Cascade | One-Pot Reduction and Amination | Diketone | High stereocontrol (de and ee >99%); avoids protecting groups; mild aqueous conditions. | researchgate.net |

Chemo-, Diastereo-, and Enantioselective Biotransformations

Biotransformations have emerged as a powerful tool for the synthesis of chiral molecules, offering high selectivity under mild reaction conditions. mdpi.comnih.gov For the synthesis of this compound, enzymatic methods can be employed to control the stereochemistry of the alcohol and amine functionalities.

A key biocatalytic approach involves the asymmetric reduction of the corresponding β-amino ketone, 3-Amino-1-(2,3-difluorophenyl)propan-1-one, using ketoreductases (KREDs). rsc.orgrsc.org KREDs are a class of oxidoreductase enzymes that can reduce a wide range of ketones to their corresponding chiral alcohols with high enantioselectivity. rsc.org The stereochemical outcome of the reduction is dependent on the specific KRED used, with different enzymes affording either the (R)- or (S)-enantiomer of the alcohol. This allows for the selective synthesis of the desired stereoisomer of this compound. The general scheme for this biotransformation is depicted below:

Scheme 1: Ketoreductase-catalyzed asymmetric reduction of a β-amino ketone

The successful application of this methodology relies on the screening of a library of KREDs to identify an enzyme with high activity and selectivity for the specific difluorinated substrate. Factors such as substrate concentration, pH, temperature, and the choice of a cofactor regeneration system are crucial for optimizing the reaction conditions.

Another promising biocatalytic strategy is the use of transaminases (TAs) for the asymmetric synthesis of the chiral amine. While not directly forming the alcohol, a kinetic resolution of a racemic amino alcohol or the asymmetric amination of a corresponding ketone precursor could be envisioned. In a kinetic resolution, a specific enantiomer of the racemic amino alcohol is selectively transformed by the enzyme, allowing for the separation of the desired enantiomer.

The following table summarizes the potential enzymatic reactions for the stereoselective synthesis of this compound.

| Enzyme Class | Reaction Type | Substrate | Product | Key Advantage |

| Ketoreductase (KRED) | Asymmetric Reduction | 3-Amino-1-(2,3-difluorophenyl)propan-1-one | (R)- or (S)-3-Amino-1-(2,3-difluorophenyl)propan-1-ol | Direct formation of the chiral alcohol with high enantiomeric excess. |

| Transaminase (TA) | Kinetic Resolution | Racemic this compound | Enantiomerically enriched this compound | Separation of enantiomers from a racemic mixture. |

Strategies for Incorporating Difluorophenyl Moieties and Other Fluorinated Groups

The introduction of the 2,3-difluorophenyl moiety is a critical step in the synthesis of the target compound. Several synthetic strategies can be employed to construct the carbon skeleton containing this specific fluorinated aromatic ring.

One common and versatile method is the use of organometallic reagents. A Grignard reaction between a suitable organomagnesium halide and an aldehyde is a classic C-C bond-forming reaction. For the synthesis of this compound, this could involve the reaction of 2,3-difluorophenylmagnesium bromide with a protected 3-aminopropanal (B1211446) derivative. The subsequent deprotection would yield the target amino alcohol.

Alternatively, modern cross-coupling reactions provide a powerful platform for the formation of aryl-carbon bonds. The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organohalide in the presence of a palladium catalyst, is a highly efficient method. rsc.org A plausible route could involve the coupling of 2,3-difluorophenylboronic acid with a suitable three-carbon synthon bearing a leaving group and a protected amino functionality.

The following table outlines potential synthetic routes for incorporating the 2,3-difluorophenyl group.

| Reaction Type | Key Reagents | Description |

| Grignard Reaction | 2,3-Difluorophenylmagnesium bromide, 3-(protected-amino)propanal | Formation of the C-C bond between the aromatic ring and the propanol (B110389) backbone. |

| Suzuki-Miyaura Coupling | 2,3-Difluorophenylboronic acid, 3-(protected-amino)-1-halopropane | Palladium-catalyzed cross-coupling to form the aryl-alkyl bond. |

The synthesis of fluorinated cathinone (B1664624) analogues, which are structurally related β-keto-phenethylamines, often involves the reaction of a fluorinated benzene (B151609) derivative with an appropriate side chain. dea.govnih.govencyclopedia.pubmdpi.com These synthetic approaches can be adapted for the preparation of the precursor ketone, 3-Amino-1-(2,3-difluorophenyl)propan-1-one, which can then be stereoselectively reduced as described in the previous section.

Protecting Group Chemistry in Amino Alcohol Synthesis

In the multi-step synthesis of a polyfunctional molecule like this compound, the use of protecting groups is essential to prevent unwanted side reactions and to ensure the desired chemical transformations occur at the correct functional group. jocpr.comnumberanalytics.com The target molecule contains two key functional groups that often require protection: the amino group and the hydroxyl group.

The choice of protecting groups is critical and depends on their stability to the reaction conditions employed in subsequent steps and the ease of their selective removal. Orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions without affecting each other, are particularly valuable in complex syntheses. nih.govnih.gov

For the amino group, common protecting groups include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The Boc group is typically stable under basic and hydrogenolysis conditions but is readily cleaved with acid. Conversely, the Cbz group is stable to acidic and basic conditions but can be removed by hydrogenolysis.

For the hydroxyl group, silyl (B83357) ethers such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) are frequently used. These groups are generally stable under a wide range of conditions but can be selectively removed using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF).

A potential protecting group strategy for the synthesis of this compound could involve the following steps:

Protection of the amino group of a suitable starting material (e.g., 3-aminopropanol) with a Boc group.

Introduction of the 2,3-difluorophenyl moiety via one of the methods described in section 2.3.

Stereoselective reduction of the resulting ketone (if the synthetic route proceeds through a ketone intermediate).

Deprotection of the Boc group under acidic conditions to yield the final product.

The table below summarizes common protecting groups for amino and hydroxyl functionalities relevant to the synthesis of the target compound.

| Functional Group | Protecting Group | Abbreviation | Typical Cleavage Conditions |

| Amino | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA, HCl) |

| Amino | Benzyloxycarbonyl | Cbz | Hydrogenolysis (H₂, Pd/C) |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Fluoride ion (e.g., TBAF) |

| Hydroxyl | Triisopropylsilyl | TIPS | Fluoride ion (e.g., TBAF) |

The careful selection and application of these protecting groups are paramount to the successful and efficient synthesis of this compound and its analogues. jocpr.com

Stereochemical Control and Chiral Resolution in 3 Amino 1 2,3 Difluorophenyl Propan 1 Ol Synthesis

Diastereoselective Synthesis of Vicinal Amino Alcohols

The diastereoselective synthesis of vicinal amino alcohols, such as 3-Amino-1-(2,3-difluorophenyl)propan-1-ol, aims to control the relative configuration of the adjacent amino and hydroxyl groups. One common strategy involves the reduction of α-amino ketones or β-amino ketones. For instance, the diastereoselective reduction of a 3-fluorinated-2-oxopropylsulfoxide using diisobutylaluminium hydride (DIBALH) yields an enantiopure α-sulfinyl alcohol, which can then be converted to the corresponding amino alcohol. nih.gov The stereochemical outcome of such reductions is often dictated by the steric and electronic environment of the ketone and the nature of the reducing agent. Another approach is the asymmetric dihydroxylation of allylamines, which can be catalyzed by complexes like wool-osmium tetroxide to produce vicinal amino alcohols with controlled diastereoselectivity. researchgate.net These methods establish the syn or anti relationship between the amino and alcohol functionalities, a critical step before resolving the enantiomers.

Enantioselective Methodologies

Achieving high enantiomeric purity is a primary goal in the synthesis of chiral compounds like this compound. Enantioselective methods are designed to produce one enantiomer in preference to the other. These strategies can be broadly categorized into approaches that use chiral auxiliaries and those that employ chiral catalysts. dicp.ac.cn The development of efficient enantioselective syntheses for β-fluoroalkyl β-amino acid derivatives has become a significant area of interest. dicp.ac.cn

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. wikipedia.org This strategy has been effectively used in the synthesis of various chiral amino acids and their derivatives. nih.govdicp.ac.cn For example, oxazolidinones, derived from readily available amino alcohols, can be acylated and then subjected to diastereoselective alkylation or aldol (B89426) reactions. wikipedia.org Pseudoephedrine can also serve as a chiral auxiliary; when reacted with a carboxylic acid to form an amide, its methyl group directs the configuration of subsequent addition reactions to the enolate. wikipedia.org Although effective, these methods require stoichiometric amounts of the chiral auxiliary and additional synthetic steps for its attachment and removal, which can be a drawback. dicp.ac.cn

Chiral catalyst-mediated reactions offer a more atom-economical approach to enantioselective synthesis. In these reactions, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. Asymmetric catalysis is a prominent method for preparing chiral α-amino acids. nih.gov Key strategies applicable to the synthesis of chiral amino alcohols include:

Asymmetric Hydrogenation: Palladium-catalyzed enantioselective hydrogenation of β-fluoroalkyl β-amino acrylic acid derivatives provides access to chiral β-fluoroalkyl β-amino acid derivatives with excellent enantioselectivities. dicp.ac.cn Similarly, asymmetric hydrogenation of enaminones has been used to prepare optically active amino alcohols. researchgate.net

Asymmetric Reduction: The asymmetric reduction of β-aminoketone compounds in the presence of a spiroborate ester catalyst and a hydrogen donor can produce optically active γ-aminoalcohol compounds with an enantiomeric excess of at least 80%. google.com

Organocatalysis: Chiral quinine (B1679958) derivatives have been used to catalyze the enantioselective nih.govdicp.ac.cn-proton shift of β,β-difluoro-α-imine amides, yielding a range of β,β-difluoro-α-amino amides in good yields and high enantioselectivities. nih.gov N-alkylated C2-symmetric amino acid amide derivatives have also been explored as organocatalysts for Michael additions. soton.ac.uk

Below is a table summarizing selected chiral catalyst systems for related transformations.

| Catalyst Type | Reaction | Substrate Class | Key Features |

| Palladium Complexes | Asymmetric Hydrogenation | β-Fluoroalkyl β-amino acrylic acids | Provides chiral β-fluoroalkyl β-amino acid derivatives in good yields and excellent enantioselectivities. dicp.ac.cn |

| Spiroborate Ester | Asymmetric Reduction | β-Aminoketones | Yields optically active γ-aminoalcohols with high enantiomeric excess. google.com |

| Chiral Quinine Derivatives | nih.govdicp.ac.cn-Proton Shift | β,β-Difluoro-α-imine amides | Biomimetic approach yielding chiral difluorinated amino amides with high enantioselectivity. nih.gov |

Kinetic and Dynamic Kinetic Resolution Techniques

Resolution techniques are employed to separate enantiomers from a racemic mixture. Kinetic resolution relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted, slower-reacting enantiomer. This method is widely used in industry for producing enantiomerically pure amino alcohols, often employing enzymes like lipases. researchgate.net

A significant limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. Dynamic kinetic resolution (DKR) overcomes this limitation by coupling the kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. This allows, in principle, for the conversion of the entire racemic starting material into a single enantiomer of the product. For example, the DKR of a β-hydroxynitrile using Candida antarctica lipase (B570770) B (CALB) and a ruthenium catalyst afforded the corresponding β-cyano acetate (B1210297) in high yield and excellent enantioselectivity (98% ee). researchgate.net

Determination of Absolute and Relative Configuration

Once chiral molecules are synthesized, determining their absolute and relative configurations is essential. While X-ray crystallography provides unambiguous structural determination, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are widely used for this purpose in solution. researchgate.net

NMR spectroscopy is a powerful tool for assigning the configuration of stereogenic centers. researchgate.net For vicinal amino alcohols, both the relative configuration (syn vs. anti) and the absolute configuration (R/S) can often be determined.

Relative Configuration: The relative stereochemistry can frequently be deduced from the magnitude of the proton-proton coupling constants (³J-values) between the protons on the stereogenic carbons, based on the Karplus relationship. Different dihedral angles in syn and anti diastereomers result in distinct coupling constants.

Absolute Configuration: The assignment of absolute configuration often involves converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent (CDA). mdpi.com A classic example is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), which forms diastereomeric esters with alcohols or amides with amines. researchgate.net By analyzing the differences in the ¹H or ¹⁹F NMR chemical shifts of the two diastereomers, the absolute configuration can be determined. frontiersin.org

Alternatively, chiral solvating agents (CSAs) can be used. These agents form non-covalent diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum. nih.gov A bis-thiourea chiral solvating agent, for example, has been used for the NMR-based determination of absolute configuration in N-3,5-dinitrobenzoyl (DNB) amino acid derivatives without covalent modification. nih.gov

The table below outlines common NMR-based methods for configurational assignment.

| Method | Principle | Application | Key Measurement |

| Chiral Derivatizing Agents (e.g., Mosher's Acid) | Covalent formation of diastereomers with distinct NMR spectra. researchgate.net | Determination of absolute configuration of alcohols and amines. | Differences in chemical shifts (Δδ) between the two diastereomeric derivatives. frontiersin.org |

| Chiral Solvating Agents (e.g., Bis-thiourea) | Non-covalent formation of diastereomeric complexes. nih.gov | Enantiodiscrimination and determination of absolute configuration. | Chemical shift non-equivalence observed for the enantiomers in the presence of the CSA. nih.gov |

| J-Coupling Analysis | Correlation of ³JHH coupling constants with dihedral angles (Karplus equation). | Determination of relative configuration (syn/anti) in acyclic systems. | Magnitude of the coupling constant between protons on adjacent stereocenters. |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the stereochemical properties of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. For a compound like this compound, CD spectroscopy would be instrumental in determining the absolute configuration of a synthesized enantiomer, provided a reference spectrum or a reliable theoretical model is available.

The chromophore in this compound is the 2,3-difluorophenyl group. The electronic transitions of this aromatic ring, when perturbed by the chiral center at C1, will give rise to a characteristic CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the substituents around the chiral center.

In practice, the CD spectrum of an enantiomerically enriched sample of this compound would be recorded and compared to the spectra of known, structurally similar compounds or to spectra predicted by computational methods. For instance, empirical rules, such as the sector rules for aromatic chromophores, could be applied to correlate the sign of the Cotton effect to the absolute configuration.

A common approach involves the use of chiroptical probes. These are achiral chromophoric molecules that, upon binding to the chiral analyte, exhibit an induced circular dichroism (ICD) spectrum. The sign and magnitude of the ICD signal can then be correlated with the absolute configuration of the analyte.

| Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Transition |

| ~220 | Positive/Negative | π → π |

| ~270 | Positive/Negative | n → π |

Note: The above table is a hypothetical representation of a CD spectrum for a single enantiomer of this compound. The signs of the Cotton effects would be opposite for the other enantiomer.

X-ray Crystallography for Stereochemical Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. nih.gov From this pattern, a detailed map of the electron density within the crystal can be generated, revealing the precise arrangement of atoms in the molecule.

For the stereochemical elucidation of this compound, obtaining a single crystal of one of its enantiomers or a diastereomeric salt is the primary requirement. Chiral resolution, as discussed previously, often yields diastereomeric salts that are crystalline and suitable for X-ray diffraction analysis.

Once a suitable crystal is obtained, the diffraction data can be used to determine the relative configuration of all atoms in the molecule. To establish the absolute configuration, the anomalous dispersion effect is utilized. This effect, which is more pronounced with heavier atoms, causes slight differences in the diffraction pattern when the crystal is irradiated with X-rays of a specific wavelength. By analyzing these differences, the absolute configuration of the molecule can be determined, typically expressed using the Cahn-Ingold-Prelog (R/S) notation.

The crystallographic data would not only confirm the absolute configuration of the chiral center but also provide valuable information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 4 |

Note: The crystallographic data presented in this table is hypothetical and serves as an example of the type of information that would be obtained from an X-ray diffraction study of a diastereomeric salt of this compound.

Based on a comprehensive review of available scientific literature, there is currently no specific published research detailing the applications of the chemical compound This compound as a chiral auxiliary or ligand in the catalytic reactions outlined in the requested article structure.

The topics specified, such as the design of its chiral metal complexes, its role in the enantioselective reduction of ketones, asymmetric addition reactions, cross-coupling, C–H functionalization, and its immobilization on solid supports, are well-established areas of research for many chiral amino alcohols. However, specific studies, data tables, and detailed research findings pertaining exclusively to this compound could not be located.

While general information exists for analogous fluorinated amino alcohols and their successful application in asymmetric catalysis researchgate.netelectronicsandbooks.comrsc.org, presenting this information would not adhere to the strict requirement of focusing solely on this compound. Therefore, generating a thorough, informative, and scientifically accurate article that strictly follows the provided outline for this specific compound is not possible at this time due to the absence of relevant research data.

Applications of 3 Amino 1 2,3 Difluorophenyl Propan 1 Ol As a Chiral Auxiliary and Ligand in Catalysis

Immobilization and Heterogenization of Amino Alcohol Catalysts.

Catalyst Recovery and Reusability Studies

The economic viability and environmental sustainability of catalytic processes heavily rely on the ability to recover and reuse the catalyst multiple times without significant loss of activity or selectivity. For catalysts derived from or incorporating 3-Amino-1-(2,3-difluorophenyl)propan-1-ol as a chiral auxiliary or ligand, various strategies are being explored to enhance their recyclability. While specific studies detailing the recovery and reuse of catalysts based on this exact compound are not extensively documented in publicly available literature, the principles applied to the broader class of chiral amino alcohol-based catalysts provide a strong indication of the methodologies that would be applicable.

Research in the field of asymmetric catalysis has led to the development of several effective techniques for catalyst recovery, which can be broadly categorized into homogeneous and heterogeneous approaches.

Homogeneous Catalyst Recovery:

In many instances, chiral ligands like this compound are utilized in homogeneous catalysis, where the catalyst is in the same phase as the reactants. The recovery of such catalysts can be challenging. One common approach involves the disassembly of the catalytic complex after the reaction is complete. For instance, in asymmetric syntheses using chiral Ni(II) complexes of Schiff bases derived from amino acids, the chiral ligand can often be recovered by filtration after acidic treatment of the reaction mixture. This process allows for the isolation of the ligand, which can then be reused in subsequent reaction cycles with minimal loss of efficiency. One study demonstrated that a proline-derived ligand could be recycled multiple times with less than a 10% loss in each cycle, highlighting the potential for high recovery rates.

Heterogeneous Catalyst Recovery through Immobilization:

To simplify catalyst separation and improve reusability, a significant focus has been on the immobilization of homogeneous catalysts onto solid supports. This heterogenization strategy combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.

One promising method is the anchoring of chiral amino alcohol ligands onto nanomaterials. For example, chiral amino alcohol catalysts have been successfully immobilized on superparamagnetic core-shell magnetite-silica nanoparticles. This approach allows for the easy separation of the catalyst from the reaction mixture using an external magnet. Studies on such nanocatalysts have shown that they can be reused for multiple cycles with consistent catalytic activity. For instance, an immobilized amino alcohol catalyst used in the asymmetric Henry reaction demonstrated unchanged activity over three catalytic cycles. researchgate.net

The table below summarizes the reusability of a generic immobilized chiral amino alcohol catalyst in an asymmetric transfer hydrogenation reaction, illustrating the potential for recycling.

| Cycle | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | >95 | 65 |

| 2 | >95 | 64 |

| 3 | >95 | 65 |

This data is representative of studies on similar chiral amino alcohol-based catalysts and is intended for illustrative purposes.

While the catalytic efficiency of the immobilized catalyst might be slightly lower than its homogeneous counterpart in some cases, the ease of recovery and reusability often outweighs this drawback, especially for industrial applications.

The development of recoverable and reusable catalysts is a critical aspect of green chemistry. Although specific data for this compound is limited, the established methodologies for similar chiral amino alcohols provide a solid framework for developing sustainable catalytic systems based on this compound. Future research will likely focus on the application and optimization of these recovery techniques for catalysts incorporating this specific and promising chiral auxiliary.

Role of 3 Amino 1 2,3 Difluorophenyl Propan 1 Ol As a Synthetic Intermediate and Advanced Building Block

Precursor in the Synthesis of Complex Chiral Molecules

The presence of a stereocenter in 3-Amino-1-(2,3-difluorophenyl)propan-1-ol renders it an invaluable chiral building block for the asymmetric synthesis of complex molecules. Optically active amino alcohols are crucial intermediates in the production of a wide range of chiral drugs. google.com The general class of 3-amino-1-phenylpropanol derivatives is recognized for its role in synthesizing important pharmaceuticals. google.com

The synthesis of optically pure enantiomers of such compounds is of paramount importance, as different enantiomers of a chiral drug can exhibit distinct pharmacological activities. Methodologies for the asymmetric reduction of corresponding ketones are often employed to produce these chiral amino alcohols with high enantiomeric excess.

While specific examples detailing the direct use of this compound in the synthesis of named complex chiral molecules are not extensively documented in publicly available literature, its structural similarity to key intermediates for drugs like fluoxetine (B1211875) and atomoxetine (B1665822) suggests its potential as a precursor for analogous fluorinated chiral compounds. The introduction of the difluoro-substituents is a common strategy in drug design to enhance metabolic stability and binding affinity.

Scaffold for Heterocyclic Compounds and Other Derivatives

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, allows it to serve as a versatile scaffold for the construction of various heterocyclic compounds. These functional groups provide reactive sites for cyclization reactions, leading to the formation of diverse ring systems.

Amino alcohols are known to be precursors for a variety of heterocyclic structures, such as oxazines, piperidines, and pyrrolidines, which are prevalent motifs in many biologically active compounds. The amino group can act as a nucleophile in reactions with electrophiles to initiate ring formation, while the hydroxyl group can be transformed into a good leaving group or participate in cyclization reactions itself.

Although specific research detailing the conversion of this compound into particular heterocyclic systems is sparse, the fundamental reactivity of amino alcohols supports its utility in this area. The difluorophenyl group would be incorporated into the resulting heterocyclic structure, potentially imparting unique biological or material properties.

Integration into Multi-Step Organic Synthesis Pathways

As an advanced building block, this compound is designed to be integrated into multi-step organic synthesis pathways. Its functional groups can be selectively protected and deprotected, allowing for sequential chemical transformations at different parts of the molecule. This controlled reactivity is essential for the construction of complex target molecules with high precision.

In a typical multi-step synthesis, the amino group might be protected, for instance as a carbamate, to allow for reactions at the hydroxyl group. Subsequently, the hydroxyl group could be activated or replaced, followed by deprotection of the amino group for further functionalization. This strategic manipulation is a cornerstone of modern organic synthesis.

The utility of similar amino alcohol derivatives as key intermediates is well-established in the synthesis of pharmaceuticals. researchgate.net For example, the synthesis of duloxetine, an antidepressant, involves an optically active 3-amino-1-propanol derivative as a crucial intermediate. This highlights the importance of such building blocks in the pharmaceutical industry. While the direct application of the 2,3-difluorophenyl variant in a named multi-step synthesis is not widely reported, its structural attributes position it as a valuable component for the synthesis of novel fluorinated compounds.

Emerging Research Directions and Future Perspectives in Fluorinated Amino Alcohol Chemistry

Development of Novel Asymmetric Catalytic Systems

The synthesis of enantiomerically pure fluorinated amino alcohols is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, a major thrust of current research is the development of novel and efficient asymmetric catalytic systems.

Recent progress has seen the application of a diverse range of catalysts for the enantioselective synthesis of fluorinated amino acids and their derivatives, which are precursors to fluorinated amino alcohols. mdpi.com Organocatalysis, employing small organic molecules as catalysts, has emerged as a powerful tool. For instance, chiral thiourea-based catalysts have demonstrated good enantioselectivity in Mannich-type additions to generate trifluoromethylated amino acids. mdpi.com Transition metal catalysis also plays a crucial role. Chiral palladium complexes have been successfully utilized in the catalytic enantioselective monofluorination of α-ketoesters, which can then be converted to β-fluoro-α-aminoesters. mdpi.com

Furthermore, biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes such as alcohol dehydrogenases and amine transaminases are being employed in one-pot reactions to produce fluorinated amino alcohols with high chemo-, diastereo-, and enantioselectivity. researchgate.net These enzymatic cascades can avoid tedious protection and deprotection steps, operating under mild, aqueous conditions. researchgate.net The development of catalysts based on chiral amino alcohols derived from readily available amino acids is also an active area of exploration. polyu.edu.hk These catalysts have shown promise in a variety of asymmetric reactions, including reductions and alkylations. polyu.edu.hk

Table 1: Examples of Asymmetric Catalytic Systems in Fluorinated Amino Compound Synthesis

| Catalyst Type | Reaction Type | Substrate Class | Key Advantage |

|---|---|---|---|

| Chiral Thiourea | Mannich-type addition | Imines and nucleophiles | Good enantioselectivity for CF3-amino acids mdpi.com |

| Chiral Palladium Complexes | Electrophilic Fluorination | α-keto-esters | Access to chiral β-fluoro-α-aminoesters mdpi.com |

| Alcohol Dehydrogenases & Amine Transaminases | Reductive Amination | (Het)aryl diketones | High stereocontrol in aqueous media researchgate.net |

| Chiral Amino Alcohol-derived Catalysts | Asymmetric Reduction | Prochiral ketones | High enantiomeric excess for chiral alcohols polyu.edu.hk |

Innovations in Stereoselective Fluorination Methodologies

The introduction of fluorine atoms into a molecule with high stereocontrol is a significant synthetic challenge. Researchers are continuously innovating to develop more efficient and selective fluorination methods. These methodologies can be broadly categorized into nucleophilic and electrophilic fluorination.

A variety of fluorinating reagents are utilized, including nucleophilic sources like diethylaminosulfur trifluoride (DAST) and its derivatives, and electrophilic sources such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. mdpi.com The choice of reagent is critical and often depends on the specific substrate and desired outcome.

Metal-catalyzed enantioselective fluorination has become a particularly fruitful area of research. nih.gov The strategy often involves the use of a chiral ligand to control the stereochemical outcome of the reaction. For example, chiral palladium complexes have been used for the enantioselective fluorination of α-chloro-β-keto phosphonates with excellent enantioselectivity. nih.gov Similarly, complexes of copper and nickel with chiral ligands have been shown to be highly effective for the fluorination of β-ketoesters. acs.org

Biocatalytic approaches are also making significant inroads into stereoselective fluorination. The use of enzymes to catalyze fluorination reactions can offer unparalleled selectivity under mild conditions. researchgate.net While direct enzymatic C-F bond formation is still a nascent field, enzymatic desymmetrization of fluorinated prochiral substrates and kinetic resolution of racemic fluorinated compounds are more established strategies.

Advanced Computational Modeling for Rational Design

Computational modeling has become an indispensable tool in modern chemical research, enabling the rational design of catalysts, substrates, and reaction pathways. In the context of fluorinated amino alcohols, computational methods are being applied to understand reaction mechanisms, predict stereochemical outcomes, and design novel catalysts with enhanced activity and selectivity.

Density Functional Theory (DFT) calculations, for example, can be used to model the transition states of catalytic reactions, providing insights into the factors that control enantioselectivity. rsc.org This information is invaluable for the rational design of new and improved chiral ligands and catalysts. By understanding the non-covalent interactions between the catalyst, substrate, and reagents at the molecular level, researchers can make informed decisions to optimize reaction conditions and improve stereochemical control.

Computational tools are also being employed in the design of novel fluorinated molecules with specific biological activities. frontiersin.org By modeling the interactions of a potential drug candidate with its biological target, researchers can predict its binding affinity and design modifications to improve its efficacy. This structure-based drug design approach is particularly relevant for fluorinated amino alcohols, where the position and number of fluorine atoms can have a profound impact on biological activity. Recent work has also focused on the computational design of systems exhibiting strong halogen bonding involving fluorine, which can inform the design of novel molecular interactions. nih.gov

Sustainable and Green Chemistry Approaches in Amino Alcohol Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for amino alcohols. The goal is to develop processes that are more environmentally friendly, economically viable, and safer to operate.

A key focus of green chemistry in this area is the use of biocatalysis. rsc.org Enzymatic cascades, as mentioned earlier, can replace harsh chemical reagents and operate under mild conditions in aqueous media, significantly reducing the environmental impact of the synthesis. researchgate.net The use of renewable biocatalysts also aligns with the principles of sustainability. rsc.org

Another important aspect is the development of heterogeneous catalytic systems. uv.es Heterogeneous catalysts can be easily separated from the reaction mixture and reused, which simplifies product purification and reduces waste. Researchers are exploring the use of supported metal catalysts for the synthesis of β-amino alcohols, which can be recovered and recycled. uv.es

Furthermore, there is a growing emphasis on the use of sustainable and renewable starting materials. rsc.orgnih.gov Efforts are being made to develop synthetic routes that utilize biomass-derived feedstocks instead of petroleum-based starting materials. nih.gov The direct amination of biomass-derived diols using enzymatic cascades is a promising example of this approach. rsc.org The optimization of reaction conditions to minimize energy consumption and the use of greener solvents are also critical components of sustainable amino alcohol synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.